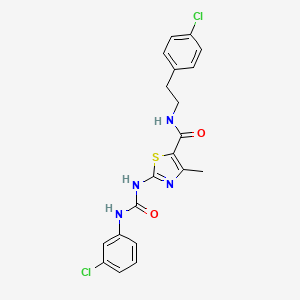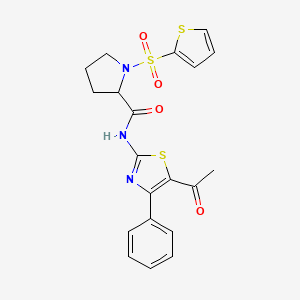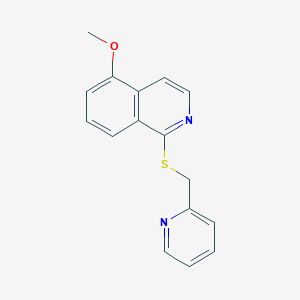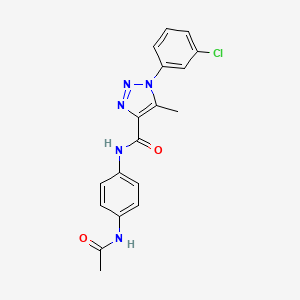![molecular formula C24H19F2NO4S B2949693 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866810-18-6](/img/structure/B2949693.png)
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based sulfonamides. It is commonly referred to as EF1, and it has been the subject of extensive research due to its potential pharmacological properties. EF1 has been found to have a wide range of applications in scientific research, particularly in the fields of cancer treatment and drug development.
作用机制
The mechanism of action of EF1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. EF1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.
Biochemical and Physiological Effects:
EF1 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, EF1 has been found to have anti-inflammatory and anti-oxidant properties. EF1 has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using EF1 in lab experiments is its potency and specificity. EF1 has been found to be effective at low concentrations and has a high degree of selectivity for cancer cells. However, one of the limitations of using EF1 in lab experiments is its toxicity. EF1 has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on EF1. One area of research is in the development of new cancer treatments that are based on EF1. Researchers are also looking at ways to improve the potency and selectivity of EF1, as well as investigating its potential as a therapeutic agent for other diseases. Additionally, researchers are exploring the use of EF1 in combination with other drugs or therapies to enhance its effectiveness and reduce its toxicity.
合成方法
EF1 can be synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The synthesis starts with the condensation of 2-fluorobenzylamine and 4-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with 6-ethoxy-4-chloroquinoline-3-carbaldehyde in the presence of a base to form the quinoline-based sulfonamide. The final step involves the removal of the protecting group to obtain EF1 in its pure form.
科学研究应用
EF1 has been found to have a wide range of scientific research applications. One of the most promising areas of research is in the development of new cancer treatments. EF1 has been shown to have potent anti-cancer properties and has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. EF1 has also been found to have potential as a therapeutic agent for other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-18-9-12-22-20(13-18)24(28)23(32(29,30)19-10-7-17(25)8-11-19)15-27(22)14-16-5-3-4-6-21(16)26/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDITUXWOYQGQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2949610.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2949615.png)
![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)



![(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949629.png)

![5-(4-fluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2949633.png)